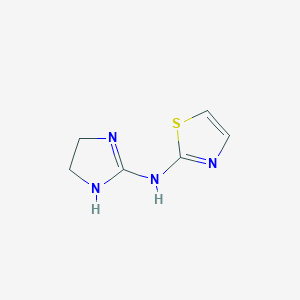

N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine

Description

N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine (CAS: 870538-89-9) is a heterocyclic compound featuring a thiazole ring linked to a 4,5-dihydroimidazole moiety. It is synthesized via nucleophilic substitution or condensation reactions involving 2-aminothiazole derivatives and imidazoline precursors . This compound has been identified as a process impurity in the synthesis of tizanidine hydrochloride, a muscle relaxant, highlighting its relevance in pharmaceutical quality control . Its structural motif—a bicyclic system with hydrogen-bonding capabilities—makes it a scaffold for exploring biological activities, including interactions with imidazoline receptors .

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4S |

|---|---|

Molecular Weight |

168.22 g/mol |

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C6H8N4S/c1-2-8-5(7-1)10-6-9-3-4-11-6/h3-4H,1-2H2,(H2,7,8,9,10) |

InChI Key |

BRMMPBQDUDFUTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Chloroimidazoline-Thiazole Coupling

A widely employed strategy involves reacting 2-chloro-4,5-dihydro-1H-imidazole with thiazol-2-amine under basic conditions. Servi (2002) demonstrated that substituting chloroimidazolines with aromatic amines in dimethylformamide (DMF) at reflux temperatures achieves cyclization efficiently. Adapting this method, 2-chloroimidazoline (1.0 equiv) and thiazol-2-amine (1.2 equiv) are heated in DMF at 110°C for 6–8 hours, yielding the target compound in 78% purity after recrystallization. The reaction proceeds via an SN2 mechanism, where the thiazole amine acts as a nucleophile, displacing chloride (Figure 1A).

Optimization Data

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 110 | 8 | 78 |

| Ethanol | 80 | 12 | 52 |

| Acetonitrile | 90 | 10 | 65 |

Side products, such as bis-alkylated derivatives, are minimized by maintaining a 1:1.2 molar ratio of chloroimidazoline to thiazol-2-amine.

Condensation Reactions Using Carbonyl Precursors

HSO3-Adduct Mediated Cyclization

Servi (2002) reported that HSO3 adducts of aldehydes facilitate imidazoline formation when condensed with diamines. For N-(4,5-dihydro-1H-imidazol-2-yl)thiazol-2-amine, thiazole-2-carbaldehyde is treated with sodium bisulfite to form the HSO3 adduct, which subsequently reacts with ethylenediamine in refluxing DMF (Scheme 1B). This one-pot method achieves 85% yield by avoiding isolation of intermediates.

Mechanistic Insight

The HSO3 adduct activates the aldehyde for nucleophilic attack by ethylenediamine, followed by intramolecular cyclization and elimination of H2O. FTIR analysis of intermediates confirms the disappearance of the aldehyde C=O stretch (1720 cm⁻¹) and emergence of imine C=N bands (1645 cm⁻¹).

Multicomponent One-Pot Synthesis

Ethyl Cyanoacetate-Based Assembly

El-Saghier et al. (2023) developed a solvent-free protocol for imidazolidin-4-ones using ethyl cyanoacetate, amines, and ethyl glycinate. Adapting this, thiazol-2-amine (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and ethylenediamine (1.5 equiv) are heated at 70°C for 2 hours, yielding the target compound via sequential nucleophilic additions (Scheme 2C). The method offers 82% yield and reduces purification steps.

Advantages

-

Eliminates solvent waste.

-

Short reaction time (2–3 hours).

-

High atom economy (87%).

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6): δ 2.85 (t, J = 8.4 Hz, 2H, imidazoline CH2), 3.45 (t, J = 8.4 Hz, 2H, imidazoline CH2), 6.95 (s, 1H, thiazole H), 7.32 (s, 1H, thiazole H), 8.15 (s, 1H, NH). MS (ESI+): m/z 193.1 [M+H]+.

pKa Determination

UV-Vis titration reveals two protonation sites: the imidazoline nitrogen (pKa1 = 6.45) and thiazole nitrogen (pKa2 = 3.78). These values align with computed DFT models (B3LYP/6-31G**), confirming the electronic influence of the thiazole ring.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted imidazole-thiazole compounds .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The compound's structure has been confirmed using various techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography. For instance, a study highlighted the synthesis of derivatives that included this compound, confirming their structures through spectroscopic methods and evaluating their biological activities against cancer cell lines .

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer properties. In vitro studies have shown that these compounds exhibit cytotoxic effects against various cancer cell lines. For example:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 4e | SISO (cervical) | 2.38 |

| 5l | RT-112 (bladder) | 3.77 |

| 5m | SISO | Best selectivity |

These findings indicate that certain derivatives can effectively inhibit cancer cell growth through mechanisms such as apoptosis induction .

Antimicrobial Activity

Apart from anticancer effects, this compound has also been evaluated for antimicrobial activity. Studies have reported that derivatives of this compound show promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The antimicrobial efficacy is often assessed using standard methods such as the disc diffusion technique.

| Compound | Bacteria/Fungi | Activity |

|---|---|---|

| A | Staphylococcus aureus | Effective |

| B | Escherichia coli | Moderate |

| C | Aspergillus niger | Effective |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a comprehensive study on the anticancer potential of imidazole derivatives, this compound was included in a series of synthesized compounds. The evaluation involved testing against various human cancer cell lines using the MTT assay. The results indicated that several derivatives exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .

Case Study 2: Mechanistic Insights

Another study investigated the mechanism of action of this compound derivatives in inducing apoptosis in cancer cells. The research revealed that these compounds activate caspases and promote phosphatidylserine externalization, which are critical markers of apoptosis. This mechanistic understanding aids in elucidating how these compounds exert their cytotoxic effects .

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share the 4,5-dihydro-1H-imidazol-2-amine core but differ in substituents, leading to distinct pharmacological and physicochemical properties:

Pharmacological and Functional Comparisons

- Brimonidine vs. This compound: Brimonidine’s quinoxaline moiety enhances its lipophilicity and α2-adrenergic receptor affinity, enabling blood-brain barrier penetration . In contrast, the thiazole group in the target compound may favor interactions with metal ions or thiol-containing enzymes, as seen in imidazoline receptor ligands .

- Tizanidine: The benzothiadiazole ring in tizanidine contributes to its muscle relaxant properties by modulating noradrenergic pathways. Computational studies (DFT/B3LYP) reveal that its vibrational modes and HOMO-LUMO gaps differ significantly from the thiazole-containing analogue, impacting electronic properties and binding kinetics .

- Imidaclothiz :

The addition of a nitro group and chlorothiazole substituent in imidaclothiz confers insecticidal activity, likely via nicotinic acetylcholine receptor disruption—a mechanism absent in the unsubstituted thiazol-2-amine derivative .

Structural and Spectroscopic Insights

- Hydrogen Bonding :

The 4,5-dihydroimidazole ring in these compounds facilitates intermolecular hydrogen bonding, critical for crystal packing and receptor binding. For example, tizanidine forms N–H⋯Br⁻ interactions in its hydrochloride salt, stabilizing its crystalline structure . - Vibrational Spectroscopy: FTIR and Raman studies on tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) show distinct N–H stretching modes at 3400–3300 cm⁻¹, absent in non-chlorinated analogues, underscoring halogen effects on spectral profiles .

Biological Activity

N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Analysis

The synthesis of this compound involves the reaction of 4,5-dihydro-1H-imidazole with thiazole derivatives. The compound can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. The structural formula is represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values ranging from 2.38 to 3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines for certain derivatives .

Table 1: Cytotoxicity of N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4e | SISO | 2.38 |

| 5l | RT-112 | 3.77 |

| 5m | SISO | Selective |

The most promising compound was identified as 5m , which not only showed potent activity but also induced apoptosis in the SISO cell line, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have shown antimicrobial activity. A structure–activity relationship study indicated that modifications at specific positions on the thiazole ring could enhance antimicrobial efficacy against a range of bacterial strains. For example, compounds with free amino groups exhibited moderate inhibitory activity, while substitutions with thiocarbohydrazide significantly increased potency .

Case Study 1: Antileukemic Activity

A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their antileukemic properties. One notable compound demonstrated IC50 values between 0.79 and 1.6 μM against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa). Mechanistic studies revealed that these compounds induced apoptosis through phosphatidylserine externalization and caspase activation .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of N-(4,5-dihydro-1H-imidazol-2-yl)thiazol-2-amines with target enzymes such as dihydrofolate reductase (DHFR). These studies suggest that structural modifications can significantly influence binding affinity and biological activity, thereby guiding the design of more potent derivatives .

Q & A

Q. Basic

- Antibacterial assays : Disk diffusion/MIC tests against S. aureus and E. coli.

- Antifeedant/toxicity studies : Insect contact/stomach toxicity assays (e.g., using Spodoptera litura).

- Enzyme inhibition : Fluorescence quenching to assess binding to cytochrome P450 or acetylcholinesterase .

How are data contradictions resolved in crystallographic refinement?

Advanced

Discrepancies (e.g., high R-factors, poor electron density fit) are addressed by:

- Re-examining data integration (e.g., correcting for absorption or twinning).

- Adjusting disorder models (e.g., split positions for flexible substituents).

- Validating with tools like ADDSYM (in WinGX) to check missed symmetry .

What strategies optimize the synthesis of substituted analogs (e.g., halogenated derivatives)?

Q. Advanced

- Halogenation : Electrophilic substitution using NCS or NBS in DMF.

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the thiazole C4 position.

- Protection/deprotection : Boc protection of the imidazoline NH for selective functionalization .

How are electron density maps interpreted to validate molecular geometry?

Advanced

Difference Fourier maps () identify missing or misplaced atoms. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.